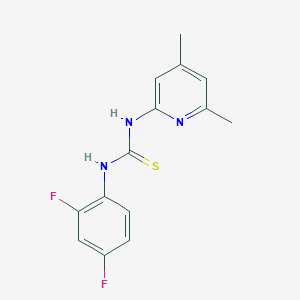![molecular formula C18H16F3NO2 B5748846 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, also known as EFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPA is a member of the acrylamide family, which is widely used in organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cancer cell growth and bacterial cell wall synthesis. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. The exact mechanism of action of 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide needs further investigation to fully understand its potential applications.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has shown minimal toxicity in various in vitro and in vivo studies. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has also shown good solubility in various solvents, making it suitable for various scientific research applications. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has been shown to have good stability under various conditions, making it suitable for long-term storage.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments, including high yield and purity, good solubility, and stability under various conditions. However, 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has some limitations, including the need for specialized equipment for synthesis and purification, and the lack of information on its long-term toxicity.
Zukünftige Richtungen
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has several potential future directions for scientific research. One direction is to investigate its potential applications in cancer therapy and antibiotic development. Another direction is to explore its potential applications in material science, such as developing new polymers with unique properties. Further studies are needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide and its potential applications in various fields.
Conclusion:
In conclusion, 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and agriculture. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has shown promising results in inhibiting cancer cell growth and bacterial growth, making it a potential candidate for cancer therapy and antibiotic development. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments, including high yield and purity, good solubility, and stability under various conditions. Further studies are needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide and its potential applications in various fields.
Synthesemethoden
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethoxybenzaldehyde and 2-(trifluoromethyl)phenylacetonitrile in the presence of a base catalyst. The product is then purified using column chromatography to obtain pure 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide. The yield of 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide is high, and the purity is excellent, making it suitable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has shown promising results in inhibiting various cancer cell lines, making it a potential candidate for cancer therapy. 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has also shown antibacterial activity against various bacterial strains, making it a potential candidate for developing new antibiotics. In material science, 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has been used as a monomer to synthesize new polymers with unique properties. In agriculture, 3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has been used as a herbicide to control weed growth in crops.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c1-2-24-14-10-7-13(8-11-14)9-12-17(23)22-16-6-4-3-5-15(16)18(19,20)21/h3-12H,2H2,1H3,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUZLCWJBWGXKW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

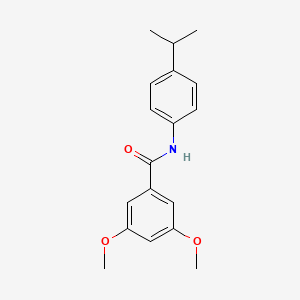
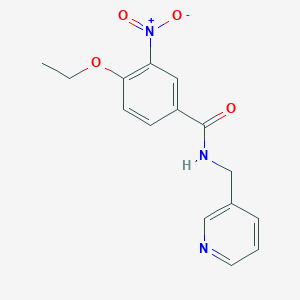
![4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5748782.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5748787.png)
![N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5748793.png)

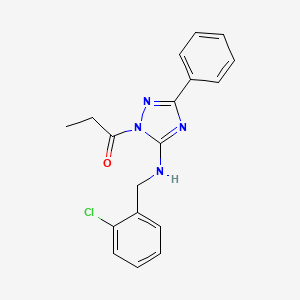
![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5748807.png)
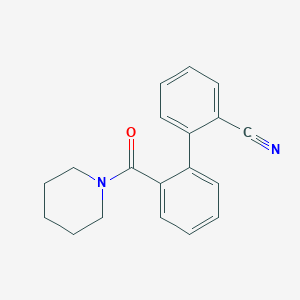

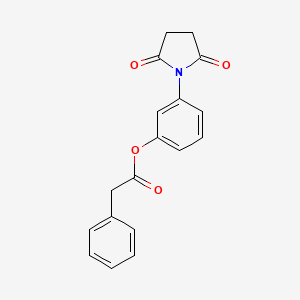
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)
